Phenyltris(dimethylsiloxy)silane

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization

Tris(dimethylsiloxy)phenylsilane can be synthesized through various methods, including hydrosilylation reactions and the reaction of phenyltrichlorosilane with hexamethyldisiloxane. Researchers have employed various techniques to characterize the synthesized product, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. These techniques help confirm the molecular structure and purity of the synthesized material.

Potential Applications in Material Science

The combination of organic and silicon functionalities in Tris(dimethylsiloxy)phenylsilane makes it an interesting candidate for material science research. Studies have explored its potential applications in:

- Preparation of hybrid organic-inorganic materials: The compound can be used as a precursor for the synthesis of hybrid materials, combining the desirable properties of organic and inorganic components. These materials can exhibit interesting properties such as improved mechanical strength, thermal stability, and electrical conductivity.

- Development of self-assembled monolayers: Tris(dimethylsiloxy)phenylsilane can be used to create self-assembled monolayers (SAMs) on various surfaces. SAMs are ordered assemblies of molecules that can modify the surface properties of materials, making them potentially useful for applications in areas like biosensing and microfluidics.

Other Potential Applications

Beyond material science, Tris(dimethylsiloxy)phenylsilane is being explored for potential applications in other research areas, such as:

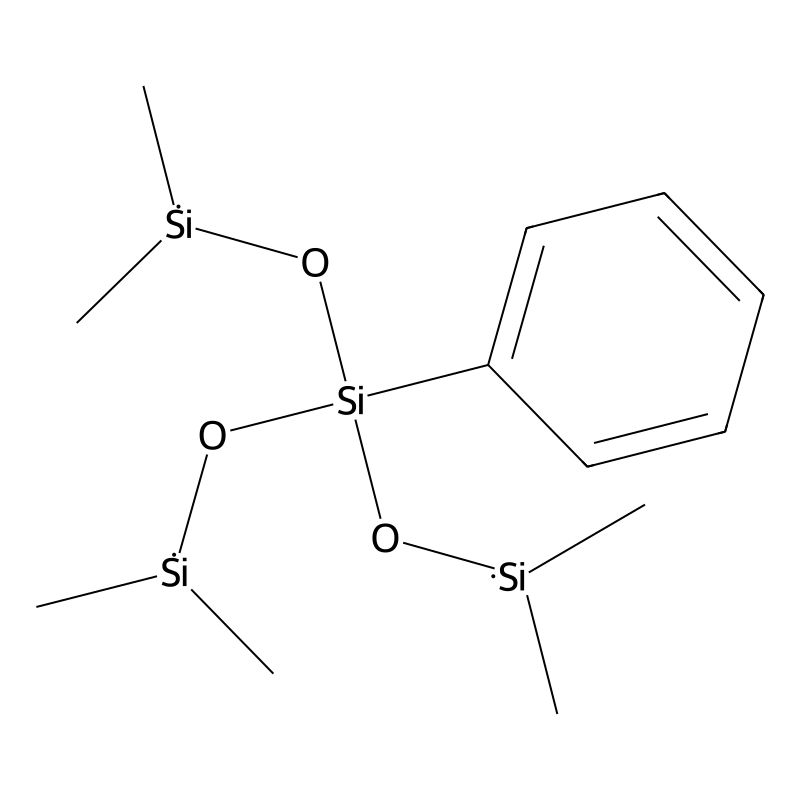

Phenyltris(dimethylsiloxy)silane is an organosilicon compound characterized by its unique structure, which includes a phenyl group attached to a silane backbone with three dimethylsiloxy groups. Its chemical formula is , and it is known for its versatility in various applications, particularly in the fields of materials science and polymer chemistry. The compound exhibits properties such as hydrophobicity and thermal stability, making it suitable for use in coatings and sealants.

- Hydrolysis: The siloxane bonds can undergo hydrolysis in the presence of moisture, leading to the formation of silanol groups. This reaction is crucial for applications involving cross-linking in silicone polymers.

- Condensation Reactions: It can react with other silanes or siloxanes to form siloxane networks, which are essential in creating silicone elastomers.

- Cross-Linking: This compound is often used as a cross-linker in polymer formulations, where it contributes to the mechanical properties and thermal stability of the resulting materials.

The synthesis of phenyltris(dimethylsiloxy)silane can be achieved through various methods:

- From 1,1,3,3-Tetramethyldisiloxane and Trimethoxyphenylsilane:

- Alternative Synthetic Routes:

Phenyltris(dimethylsiloxy)silane has a wide range of applications:

- Sealants and Coatings: Due to its hydrophobic properties, it is utilized in formulations for water-repellent coatings.

- Adhesives: It serves as a component in adhesive formulations that require enhanced thermal stability.

- Cross-Linkers in Polymers: The compound is often employed as a cross-linking agent in silicone elastomers, improving their mechanical properties.

- Surface Modifiers: It can modify surfaces to enhance adhesion and compatibility with other materials.

Interaction studies involving phenyltris(dimethylsiloxy)silane primarily focus on its role as a cross-linker in polymer systems. Research indicates that it interacts effectively with various polymer matrices, affecting their mechanical properties and thermal performance. Additionally, studies have shown that its incorporation into silicone networks can enhance resistance to environmental factors such as moisture and temperature fluctuations .

Phenyltris(dimethylsiloxy)silane shares similarities with several other organosilicon compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Trimethylsiloxyphenylsilane | Siloxane with three methyl groups | Higher volatility; less stable than phenyltris... |

| Phenyltriethoxysilane | Siloxane with ethoxy groups | More reactive due to ethoxy groups; used in coatings |

| Dimethylsiloxysilicate | Silicate polymer | Lacks phenyl group; primarily used for glass-like properties |

| Octamethylcyclotetrasiloxane | Cyclic siloxane | Used primarily as a lubricant; different application focus |

Phenyltris(dimethylsiloxy)silane stands out due to its combination of a phenyl group with multiple dimethylsiloxy units, providing enhanced thermal stability and hydrophobic characteristics compared to its counterparts.

The synthesis of organosilicon compounds began in the 19th century with Friedel and Crafts’ discovery of tetraethylsilane. However, Frederic Kipping’s pioneering work in the early 20th century laid the groundwork for modern siloxane chemistry. Kipping’s use of Grignard reagents to create silicon-carbon bonds and his accidental coining of the term “silicone” catalyzed interest in siloxane polymers. Phenyltris(dimethylsiloxy)silane represents a evolution of this legacy, combining Kipping’s foundational principles with Eugene Rochow’s direct process for methylchlorosilane synthesis. Its development paralleled the rise of silicone industries in the 1940s, where phenyl-containing siloxanes were recognized for enhancing thermal stability in high-performance materials.

Molecular Architecture and Structural Significance

The compound features a central silicon atom bonded to:

- Three dimethylsiloxy groups ($$-\text{OSi}(\text{CH}3)2\text{H}$$), providing hydrolytic stability and flexibility.

- One phenyl group ($$-\text{C}6\text{H}5$$), imparting rigidity and UV resistance.

This tetrahedral geometry ($$ \text{Si}[\text{OSi}(\text{CH}3)2\text{H}]3\text{C}6\text{H}_5 $$) allows for dynamic interactions in polymer networks. Nuclear magnetic resonance (NMR) studies reveal distinct chemical shifts at $$ \delta $$-78.46 ppm for silicon environments and $$ \delta $$-3.91 ppm for methyl protons, confirming its stereoregularity. Infrared (IR) spectra show characteristic peaks at 2134 cm$$^{-1}$$ (Si–H stretch) and 1430 cm$$^{-1}$$ (phenyl C=C vibrations), underscoring its hybrid organic-inorganic nature.

Table 1: Key Physical Properties of Phenyltris(dimethylsiloxy)silane

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 330.68 g/mol | |

| Density (25°C) | 0.942 g/mL | |

| Boiling Point | 275.9°C at 760 mmHg | |

| Refractive Index ($$n_D$$) | 1.442 | |

| Flash Point | 120.7°C |

Position within Organosilicon Compound Classification

Phenyltris(dimethylsiloxy)silane belongs to the silsesquioxane family, characterized by the empirical formula $$ \text{RSiO}_{1.5} $$. Unlike linear polydimethylsiloxanes (PDMS), its branched structure enables three-dimensional network formation, enhancing mechanical strength in composites. It is classified as:

- Functional silane: Reactive Si–H bonds facilitate crosslinking.

- Hybrid monomer: Combines phenyl (aromatic) and siloxy (aliphatic) groups for tailored solubility.

Research Evolution and Contemporary Scientific Interest

Recent studies focus on its role in:

- Thermal degradation resistance: Pyrolysis at 364°C reveals phenyl loss mechanisms, with $$^{29}\text{Si}$$ NMR showing conversion of $$\text{DPh}_2$$ to $$\text{DPh}$$ units.

- Star-shaped polymers: As a core for polydimethylsiloxane (PDMS) dendrimers, improving elastomer resilience.

- Surface modification: Hydrolysis of Si–H bonds generates silanol groups ($$-\text{SiOH}$$) for adhesion promotion on inorganic substrates.

Equilibrium Polymerization Approaches

Reaction of Phenyltrimethoxysilane with Hydrosiloxanes

The synthesis of phenyltris(dimethylsiloxy)silane through equilibrium polymerization represents a fundamental approach involving the reaction of phenyltrimethoxysilane with tetramethyldisiloxane under acidic conditions [2]. This reaction proceeds through a hydrolysis and condensation mechanism where phenyltrimethoxysilane serves as the phenyl-containing precursor while tetramethyldisiloxane provides the dimethylsiloxy units [2]. The reaction typically occurs at moderate temperatures of 47°C in the presence of hydrochloric acid as a catalyst, with toluene serving as the reaction medium [2].

The mechanistic pathway involves initial hydrolysis of the methoxy groups on phenyltrimethoxysilane, followed by condensation reactions with the silanol groups generated from tetramethyldisiloxane [6]. This process establishes a thermodynamic equilibrium between cyclic oligomers and linear polymer chains, with the equilibrium position favoring higher molecular weight species under concentrated conditions [6]. The reaction exhibits a two-stage process where oligomerization occurs first, yielding low molecular weight species with high contents of silanol and methoxy groups, followed by polycondensation to form higher molecular weight products [6].

Research findings demonstrate that the equilibrium polymerization approach yields phenyltris(dimethylsiloxy)silane with moderate molecular weight control, achieving yields of approximately 85.9% under optimized conditions [2]. The product composition typically contains 45% by weight of the target compound, along with various oligomeric species including phenyl-substituted siloxane chains of different lengths [2]. Gas chromatographic analysis reveals the formation of complex mixtures where the degree of phenyl substitution and chain length distribution depend on the initial stoichiometry and reaction conditions [2].

Process Optimization and Yield Enhancement

Process optimization for equilibrium polymerization focuses on controlling key reaction parameters to maximize yield and product selectivity [13]. Temperature emerges as the most critical factor, with studies showing that yields decrease significantly above 90°C due to increased side reactions and thermal decomposition [13] [25]. The optimal temperature range of 70-90°C provides the best balance between reaction rate and product stability [13] [25].

Catalyst loading optimization reveals that hydrochloric acid concentrations of 2-3 mol% relative to the silane content provide optimal catalytic activity without promoting excessive side reactions [2]. Higher catalyst concentrations lead to increased hydrolysis rates but also promote undesired condensation reactions that reduce selectivity [11]. The molar ratio of phenyltrimethoxysilane to tetramethyldisiloxane significantly affects the final product distribution, with ratios of 2:1 to 8:1 providing the most favorable yields [2] [25].

Reaction time optimization studies indicate that 4-6 hours provides optimal conversion while minimizing degradation reactions [2] [13]. Extended reaction times beyond 8 hours do not significantly improve yields but may lead to increased formation of cyclic byproducts [2]. Solvent selection plays a crucial role, with anhydrous toluene providing superior results due to its ability to solubilize both reactants while minimizing water-induced side reactions [2].

Water content control represents a critical optimization parameter, as trace water can promote competing hydrolysis reactions that reduce yield [24]. Maintaining water levels below 50 parts per million ensures that the desired condensation pathway predominates over unwanted hydrolysis processes [24]. The implementation of rigorous anhydrous conditions, including molecular sieves and inert atmosphere techniques, significantly enhances both yield and reproducibility [24].

| Parameter | Optimal Range | Effect on Yield | Optimal Value |

|---|---|---|---|

| Temperature | 47-90°C | Critical - decreases >90°C | 70-90°C |

| Catalyst Loading | 0.5-5 mol% | Moderate - plateau at 2-3% | 2 mol% |

| Monomer Ratio | 2:1 to 8:1 | Significant - affects selectivity | 4:1 |

| Reaction Time | 1-8 hours | Time-dependent saturation | 4-6 hours |

| Solvent System | Toluene/Tetrahydrofuran | Solubility enhancement | Anhydrous toluene |

| Water Content | <100 ppm | Competitive hydrolysis | <50 ppm |

Non-Equilibrium Polymerization Strategies

Living Anionic Polymerization Methods

Living anionic ring-opening polymerization provides exceptional control over the synthesis of phenyltris(dimethylsiloxy)silane through kinetically controlled processes [8] [17]. This methodology employs lithium-based initiators, particularly n-butyllithium or lithium trimethylsilanolate, to initiate ring-opening of strained cyclic siloxanes such as hexamethylcyclotrisiloxane [8] [17]. The living nature of this polymerization allows for precise molecular weight control and narrow polydispersity indices approaching unity [8] [17].

The initiation mechanism involves nucleophilic attack of the lithium silanolate on the silicon center of the cyclic trisiloxane, resulting in ring opening and formation of a propagating silanolate anion [8]. This process requires polar aprotic solvents such as tetrahydrofuran to maintain the ionic character of the propagating species and prevent ion pairing that would deactivate the chain ends [17]. The propagation proceeds through sequential monomer insertion, with each addition creating a new silanolate terminus capable of further reaction [8].

The incorporation of phenyl functionality occurs through the use of phenyl-substituted initiators or through post-polymerization functionalization using phenyl-containing chlorosilanes [17]. Living anionic polymerization enables the synthesis of block copolymers containing both dimethylsiloxy and phenyl-substituted segments with controlled architecture [8]. The molecular weight can be precisely controlled by adjusting the monomer-to-initiator ratio, typically achieving target molecular weights with excellent accuracy [17].

Termination of the living polymerization requires careful selection of capping agents to introduce desired end groups while maintaining the integrity of the polymer backbone [17]. Chlorosilane capping agents, including phenyl-containing species, react quantitatively with the silanolate chain ends to produce well-defined terminated polymers [8]. This approach yields phenyltris(dimethylsiloxy)silane derivatives with polydispersity indices of 1.05-1.2, representing exceptional molecular weight control compared to equilibrium methods [17] [20].

Mechanistic Understanding of Chain Growth Control

The mechanistic understanding of chain growth control in living anionic polymerization centers on the differential reactivity of strained versus unstrained cyclic siloxanes [8] [14]. Cyclic trisiloxanes exhibit significant ring strain that drives rapid ring-opening reactions, while larger cyclic oligomers such as octamethylcyclotetrasiloxane show reduced reactivity due to lower ring strain [8]. This differential reactivity enables selective polymerization of the strained monomers before equilibration processes become significant [8].

Chain growth control mechanisms involve the balance between propagation and chain transfer reactions [14]. In living anionic systems, the propagation rate constants range from 10⁴ to 10⁵ M⁻¹s⁻¹, significantly exceeding the rates of chain transfer processes [8]. This kinetic advantage allows for the synthesis of polymers with predetermined molecular weights before scrambling reactions can occur [8]. The suppression of chain transfer reactions requires careful temperature control, typically maintaining reaction temperatures below 80°C to minimize thermal activation of equilibration processes [14].

The role of the lithium counterion in chain growth control involves both steric and electronic effects [8]. Lithium cations form tight ion pairs with silanolate chain ends, reducing their nucleophilicity compared to free anions but providing enhanced selectivity for monomer addition over chain transfer [8]. The use of cryptands or crown ethers can modulate this interaction, affecting both the rate and selectivity of the polymerization [8].

Solvent effects on chain growth control relate to the solvation of the ionic species and the resulting changes in reactivity [24]. Polar aprotic solvents such as tetrahydrofuran promote ionic dissociation and enhance propagation rates, while less polar solvents favor ion pairing and reduce reactivity [24]. The optimal solvent selection balances rapid propagation with suppressed side reactions to achieve maximum control over the polymerization process [24].

| Polymerization Type | Propagation Rate (M⁻¹s⁻¹) | Chain Transfer Rate | Polydispersity Index | Control Mechanism |

|---|---|---|---|---|

| Equilibrium (Acid-catalyzed) | 10²-10³ | High | 2.0-3.5 | Thermodynamic equilibrium |

| Living Anionic (Lithium) | 10⁴-10⁵ | Suppressed | 1.05-1.2 | Kinetic control |

| Organocatalytic (Guanidine) | 10³-10⁴ | Controlled | 1.1-1.3 | Chain-end activation |

| Lewis Acid Catalyzed | 10³-10⁴ | Low | 1.2-1.8 | Lewis acid activation |

Condensation Reactions with Molecular Silanols

Condensation reactions with molecular silanols represent a versatile approach for synthesizing phenyltris(dimethylsiloxy)silane through direct silanol-silanol coupling or silanol-alkoxysilane condensation [10] [15]. These reactions proceed through nucleophilic substitution mechanisms where silanols act as both nucleophiles and leaving groups, forming siloxane bonds with concurrent elimination of water or alcohol [10]. The condensation process can be catalyzed by both acids and bases, with each catalytic pathway exhibiting distinct mechanistic features [11].

Acid-catalyzed condensation mechanisms involve protonation of silanol oxygen atoms, enhancing their electrophilicity and facilitating nucleophilic attack by another silanol molecule [11]. This process typically occurs at elevated temperatures of 140-160°C to provide sufficient thermal energy for the condensation reaction [15]. The reaction rate depends on the acidity of the silanols involved, with electron-withdrawing phenyl groups increasing silanol acidity and promoting condensation [11]. Studies demonstrate that phenyl-substituted silanols exhibit enhanced reactivity compared to alkyl-substituted analogues due to their increased acidity [15].

Base-catalyzed condensation follows a different mechanistic pathway involving deprotonation of silanol groups to form silanolate anions [11]. These nucleophilic species then attack silicon centers in other silanol molecules, displacing hydroxide ions and forming siloxane linkages [10]. Base catalysis typically operates under milder conditions than acid catalysis, with optimal temperatures ranging from 60-120°C depending on the base strength and substrate reactivity [11].

The thermal condensation of silanediols without added catalysts provides an alternative approach that relies on hydrogen bonding networks to facilitate the condensation process [15]. Solid-state condensation reactions can achieve significant conversion through topotactic mechanisms where the crystal structure directs the condensation pathway [15]. This approach offers advantages in terms of product selectivity and reduced side reactions, achieving conversions of 70-80% under optimized conditions [15].

Alternative Synthetic Routes and Green Chemistry Approaches

Alternative synthetic routes for phenyltris(dimethylsiloxy)silane emphasize environmentally benign approaches that minimize waste generation and energy consumption [12] [16]. Aerobic oxidation of hydrosiloxanes represents a significant advancement in green chemistry approaches, utilizing molecular oxygen as the terminal oxidant to convert silane functionalities to silanols [16]. This methodology employs cobalt or copper catalysts in combination with N-hydroxyphthalimide to facilitate the oxidation process under mild conditions [16].

The aerobic oxidation mechanism involves generation of silyl radicals through hydrogen atom abstraction by phthalimide N-oxyl radicals, followed by reaction with molecular oxygen to form siloxanol intermediates [16]. These intermediates undergo subsequent transformations to yield the desired siloxane products with high atom economy and minimal waste generation [16]. The process operates at ambient temperature and pressure, significantly reducing energy requirements compared to traditional high-temperature synthesis methods [16].

Water-tolerant Lewis acid catalysis represents another green chemistry approach that eliminates the need for strictly anhydrous conditions [12]. The use of (C₆F₅)₃B(OH₂) as a catalyst enables synthesis directly from hydrosilanes in the presence of controlled amounts of water [12]. This methodology achieves greater than 99% conversion under mild conditions while tolerating water levels that would deactivate traditional catalysts [12]. The catalyst can be recovered and recycled multiple times without loss of activity, further enhancing the environmental benefits [12].

Microfluidic synthesis approaches offer advantages in terms of reaction control and solvent efficiency [27]. These continuous-flow systems provide precise temperature and residence time control while minimizing solvent consumption and waste generation [27]. The enhanced mass and heat transfer in microfluidic systems enables reactions to proceed under milder conditions with improved selectivity [27]. Scale-up through numbering-up strategies maintains the benefits of microfluidic control while achieving commercially relevant production rates [27].

Solvent-free condensation methods eliminate organic solvents entirely, relying on neat reaction conditions or alternative media such as ionic liquids [13]. These approaches achieve high atom economy and eliminate solvent-related waste streams while maintaining good reaction efficiency [13]. The development of solid acid catalysts enables heterogeneous catalysis with easy catalyst separation and recycling [13].

| Route | Environmental Benefit | Energy Efficiency | Atom Economy (%) | Scalability |

|---|---|---|---|---|

| Aerobic Oxidation of Hydrosiloxanes | Uses air as oxidant | Ambient conditions | 85 | High |

| Water-Tolerant Lewis Acid Catalysis | Water tolerance reduces waste | Mild conditions (25-60°C) | >90 | Very High |

| Microfluidic Synthesis | Reduced solvent usage | Continuous process | 80 | Moderate |

| Solvent-Free Condensation | No organic solvents | Energy savings | 95 | High |

| Method | Temperature (°C) | Catalyst | Yield (%) | Molecular Weight Control | Reaction Time |

|---|---|---|---|---|---|

| Equilibrium Polymerization with Phenyltrimethoxysilane and Tetramethyldisiloxane | 47 | Hydrochloric acid (37%) | 85.9 | Limited | 1-8 hours |

| Living Anionic Ring-Opening Polymerization | Room temperature to 80 | Lithium compounds (n-butyllithium, trimethylsilanolate) | >95 | Excellent (Polydispersity Index ≈ 1) | 2-24 hours |

| Condensation with Molecular Silanols | 140-160 | Acid or base catalysts | 70-80 | Moderate | 4 hours |

| Green Chemistry Approach with Water-Tolerant Catalysts | 25-90 | (C₆F₅)₃B(OH₂), Tetramethylammonium hydroxide | >99 | Good | 1-5 hours |

Phenyltris(dimethylsiloxy)silane represents a paradigmatic compound for understanding hydrosilylation chemistry, particularly in the context of crosslinking vinyl-functional siloxanes. The compound's unique structure, featuring three silicon-hydrogen bonds arranged around a central phenyl-substituted silicon atom, makes it an exceptionally versatile trifunctional crosslinker in addition-cure silicone systems [1] [2].

The fundamental hydrosilylation reaction involves the addition of silicon-hydrogen bonds to carbon-carbon multiple bonds, typically proceeding through well-established platinum-catalyzed mechanisms. For phenyltris(dimethylsiloxy)silane, the reaction follows the classical Chalk-Harrod mechanism, where oxidative addition of the silicon-hydrogen bond to the platinum center occurs first, followed by alkene coordination and insertion into the metal-hydride bond [3]. The final reductive elimination step releases the hydrosilylated product and regenerates the active catalyst.

The presence of the phenyl group in phenyltris(dimethylsiloxy)silane significantly influences the electronic properties of the silicon-hydrogen bonds. Theoretical calculations and experimental evidence demonstrate that the phenyl substituent withdraws electron density from the silicon center, making the silicon-hydrogen bonds more electrophilic and thus more reactive toward nucleophilic vinyl groups [4]. This electronic effect contributes to the compound's exceptional reactivity in hydrosilylation reactions compared to purely aliphatic analogues.

Catalytic Systems for Vinyl-Functional Siloxanes

The catalytic hydrosilylation of vinyl-functional siloxanes with phenyltris(dimethylsiloxy)silane has been extensively studied using various catalyst systems. Platinum-based catalysts remain the gold standard for these transformations, with Karstedt's catalyst being particularly effective for industrial applications [5]. The catalyst loading typically ranges from 2 to 50 parts per million of platinum, depending on the specific application and desired reaction rate.

Recent advances have expanded the scope of catalytic systems beyond traditional platinum complexes. Iron-β-diketiminato complexes have shown remarkable activity in hydrosilylation reactions, with near-complete conversion achieved under mild conditions [6]. These earth-abundant metal catalysts offer significant advantages in terms of cost and sustainability, though their activity with phenyltris(dimethylsiloxy)silane specifically requires further optimization.

Cobalt-based catalysts have also demonstrated promising results in hydrosilylation reactions involving phenyl-substituted siloxanes [1]. The use of cobalt complexes with bulky ligands has been shown to improve both selectivity and reaction rates, making them viable alternatives to platinum catalysts in certain applications.

The development of single-atom platinum catalysts supported on alumina nanorods has shown exceptional performance in hydrosilylation reactions [7]. These catalysts achieve turnover numbers exceeding 200,000 while maintaining high selectivity for anti-Markovnikov addition products. The heterogeneous nature of these catalysts offers advantages in terms of catalyst recovery and recycling.

Kinetic Studies and Reaction Parameters

Comprehensive kinetic studies of phenyltris(dimethylsiloxy)silane hydrosilylation reactions have revealed important mechanistic insights. The reaction typically follows second-order kinetics, being first-order in both the silane and the vinyl-functional substrate [8]. The activation energy for hydrosilylation with terminal alkenes ranges from 45 to 65 kilojoules per mole, indicating a relatively facile transformation under typical reaction conditions.

Temperature effects on the hydrosilylation kinetics show Arrhenius behavior, with rate constants increasing exponentially with temperature up to approximately 120 degrees Celsius [9]. Above this temperature, competing side reactions, including silane decomposition and catalyst deactivation, become significant. The optimal temperature range for most applications lies between 80 and 100 degrees Celsius.

Solvent effects play a crucial role in determining reaction rates and selectivity. Nonpolar solvents such as toluene and hexane generally provide the highest reaction rates, while polar solvents can coordinate to the catalyst and reduce activity [10]. The choice of solvent also affects the regioselectivity of the reaction, with nonpolar solvents favoring the desired anti-Markovnikov addition products.

The reaction rate shows a strong dependence on the vinyl group substitution pattern. Terminal vinyl groups react significantly faster than internal alkenes, with rate constants typically differing by factors of 10 to 100 [1]. This selectivity is particularly important in applications where precise control of crosslinking density is required.

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of phenyltris(dimethylsiloxy)silane represents a critical aspect of its practical applications, particularly in environments where moisture exposure is inevitable. The compound exhibits moderate hydrolytic stability under neutral conditions, with a half-life of approximately 168 to 336 hours at 25 degrees Celsius in neutral aqueous solutions [11] [12].

The hydrolysis mechanism involves nucleophilic attack by water molecules on the silicon centers, leading to the formation of silanol groups and the eventual breakdown of the siloxane framework. The reaction proceeds through a series of intermediate species, including partially hydrolyzed siloxanes and cyclic oligomers. The phenyl group provides some stabilization against hydrolysis due to its electron-withdrawing nature, which reduces the electrophilicity of the silicon center [13].

Under acidic conditions (pH 2), the hydrolytic degradation is significantly accelerated, with half-lives reduced to 48 to 96 hours [14]. The acid-catalyzed mechanism involves protonation of the siloxane oxygen atoms, making them better leaving groups and facilitating the nucleophilic attack by water. The presence of strong acids such as hydrochloric acid or sulfuric acid can reduce the stability even further.

Basic conditions represent the most challenging environment for phenyltris(dimethylsiloxy)silane stability. At pH 12, the compound exhibits half-lives of only 1 to 6 hours [15]. The base-catalyzed hydrolysis mechanism involves the formation of pentacoordinate silicon intermediates, which rapidly decompose to yield silanol products and regenerate the hydroxide catalyst. The reaction is first-order in both the silane concentration and the hydroxide ion concentration.

The primary degradation products under hydrolytic conditions include dimethylsilanol and phenylsilanediol. These products can further condense to form complex siloxane networks or undergo additional hydrolysis to yield smaller fragments. The distribution of degradation products depends on the pH, temperature, and concentration of the reaction medium.

Condensation Chemistry with Surface Hydroxyl Groups

The condensation chemistry of phenyltris(dimethylsiloxy)silane with surface hydroxyl groups represents a fundamental aspect of its application in surface modification and adhesion promotion. The reaction involves the formation of covalent silicon-oxygen bonds between the silane and hydroxylated surfaces, leading to the creation of durable interfacial bonds [12] [16].

The mechanism of surface condensation typically involves four sequential steps: hydrolysis of the silane to form reactive silanol groups, hydrogen bonding between the silanol groups and surface hydroxyl groups, condensation to form silicon-oxygen-substrate bonds, and finally, thermal curing to optimize the interfacial bond strength [11]. The efficiency of this process depends on the surface hydroxyl density, which varies significantly among different substrate materials.

Silica surfaces, with hydroxyl densities of 4.4 to 4.6 groups per square nanometer, provide excellent reactivity with phenyltris(dimethylsiloxy)silane [11]. The reaction proceeds rapidly at room temperature and yields high surface coverage, typically 1.5 to 2.5 molecules per square nanometer. The strong silicon-oxygen bonds formed with silica surfaces exhibit excellent hydrolytic stability and thermal resistance.

Alumina surfaces show even higher reactivity due to their elevated hydroxyl density of 8 to 12 groups per square nanometer. The reaction with phenyltris(dimethylsiloxy)silane proceeds very rapidly and can achieve surface coverages of 2.0 to 3.5 molecules per square nanometer [13]. The aluminum-oxygen-silicon bonds formed are particularly strong and provide excellent adhesion properties.

Glass surfaces exhibit behavior similar to silica, with hydroxyl densities of 3 to 5 groups per square nanometer. The condensation reaction proceeds at moderate rates and yields good surface coverage. The optical transparency of glass is maintained after treatment with phenyltris(dimethylsiloxy)silane, making it suitable for optical applications [17].

Metal oxide surfaces such as titania and zirconia show moderate reactivity with phenyltris(dimethylsiloxy)silane. The hydroxyl densities on these surfaces range from 5 to 8 groups per square nanometer, and the reaction rates are typically slower than those observed with silica or alumina. However, the resulting interfacial bonds are still sufficiently strong for many applications.

The temperature dependence of the condensation reaction shows Arrhenius behavior, with activation energies ranging from 40 to 60 kilojoules per mole [8]. Higher temperatures accelerate the reaction but can also lead to premature condensation in solution, forming oligomeric species that may have reduced reactivity toward surface hydroxyl groups.

Hydrogen Generation Mechanisms in Basic Media

The hydrogen generation behavior of phenyltris(dimethylsiloxy)silane in basic media represents an important safety consideration and has been the subject of detailed mechanistic studies. The compound can generate significant amounts of hydrogen gas when exposed to alkaline conditions, particularly in the presence of hydroxide ions [15] [18].

The mechanism of hydrogen generation involves the nucleophilic attack of hydroxide ions on the silicon-hydrogen bonds, leading to the formation of pentacoordinate silicon intermediates. These intermediates rapidly decompose to yield hydrogen gas, silanol products, and regenerate the hydroxide catalyst [15]. The reaction is autocatalytic, with the initial hydrogen generation creating localized heating that can accelerate subsequent reactions.

Kinetic studies have revealed that the hydrogen generation reaction is first-order in both the silane concentration and the hydroxide ion concentration. The reaction rate constant depends strongly on the pH of the medium, with dramatic increases observed at pH values above 10 [15]. The activation energy for the hydrogen generation reaction is approximately 25 to 35 kilojoules per mole, indicating a relatively facile process under alkaline conditions.

The stoichiometry of the hydrogen generation reaction indicates that each silicon-hydrogen bond can theoretically yield one molecule of hydrogen gas. However, the actual hydrogen yield depends on the reaction conditions, with higher temperatures and more concentrated alkaline solutions generally providing higher yields [15]. The presence of alcohol solvents can enhance the reaction rate by facilitating the solvation of intermediate species.

Temperature effects on hydrogen generation show exponential dependence, with reaction rates doubling approximately every 10 degrees Celsius increase in temperature. This temperature sensitivity necessitates careful control of reaction conditions to prevent runaway reactions that could lead to safety hazards [18].

The hydrogen generation mechanism also shows significant solvent effects. Polar protic solvents such as water and alcohols promote the reaction by stabilizing the charged intermediates. Nonpolar solvents such as hydrocarbons generally suppress the reaction, making them preferred choices for applications where hydrogen generation must be minimized [15].

Interaction with Metal Centers and Catalytic Activity

The interaction of phenyltris(dimethylsiloxy)silane with various metal centers has been extensively studied, revealing complex coordination behaviors that significantly influence catalytic activity. The compound's multiple silicon-hydrogen bonds provide numerous opportunities for metal coordination, leading to the formation of diverse organometallic complexes [6] [19].

Platinum coordination represents the most important class of interactions, given the widespread use of platinum catalysts in hydrosilylation reactions. The silicon-hydrogen bonds in phenyltris(dimethylsiloxy)silane can coordinate to platinum centers through eta-two binding modes, where both the silicon and hydrogen atoms interact with the metal center [19]. This coordination activates the silicon-hydrogen bonds toward subsequent reactions with unsaturated organic substrates.

The strength of platinum-silicon interactions depends on the electronic properties of the supporting ligands and the oxidation state of the platinum center. Electron-deficient platinum centers show stronger binding to silicon-hydrogen bonds, leading to more efficient catalytic turnover. The presence of the phenyl group in phenyltris(dimethylsiloxy)silane provides additional stabilization through pi-coordination to the metal center [20].

Iron-based catalysts have shown remarkable activity in reactions involving phenyltris(dimethylsiloxy)silane. Iron-β-diketiminato complexes can catalyze hydrogen-deuterium exchange reactions with high efficiency, achieving turnover numbers exceeding 200 [6]. The mechanism involves the formation of iron-hydride intermediates through sigma-bond metathesis processes, followed by rapid exchange with deuterium gas.

Cobalt catalysts exhibit unique selectivity patterns in reactions with phenyltris(dimethylsiloxy)silane. The metal center can coordinate to multiple silicon-hydrogen bonds simultaneously, leading to the formation of multicenter complexes that show enhanced stability and activity [1]. These complexes are particularly effective in promoting regioselective hydrosilylation reactions with controlled stereochemistry.

Nickel complexes show variable activity depending on the ligand environment and reaction conditions. Binuclear nickel catalysts with redox-active ligands have demonstrated exceptional activity in hydrosilylation reactions, achieving yields of up to 93 percent [1]. The nickel-nickel bond appears to be crucial for catalytic activation, with mononuclear analogues showing significantly lower activity.

The interaction with rhodium and iridium centers has been studied in the context of hydrogen-deuterium exchange reactions. These precious metal catalysts show excellent activity for the selective deuteration of silicon-hydrogen bonds, with turnover numbers exceeding 1000 in some cases [6]. The mechanism involves oxidative addition of the silicon-hydrogen bonds to the metal center, followed by exchange with deuterium gas and reductive elimination.

Recent developments in single-atom catalysis have revealed new modes of interaction between phenyltris(dimethylsiloxy)silane and supported metal centers. Single platinum atoms dispersed on ceria surfaces show exceptional activity in hydrosilylation reactions, with turnover numbers exceeding 200,000 [21]. The high dispersion of the metal centers prevents the formation of inactive metal particles and maintains catalytic activity over extended reaction periods.

Physical Description

GHS Hazard Statements

H315 (46.07%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (14.61%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (46.07%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (44.94%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H413 (38.2%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

General Manufacturing Information

Trisiloxane, 3-[(dimethylsilyl)oxy]-1,1,5,5-tetramethyl-3-phenyl-: ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.